molecular formula C42H32O9 B1665484 Viniferol D CAS No. 130518-20-6

Viniferol D

Cat. No.: B1665484
CAS No.: 130518-20-6
M. Wt: 680.7 g/mol
InChI Key: QDEHKEFWCRAFDN-WTEBWGKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Viniferol D can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol, a monomeric stilbenoid, under specific conditions. The reaction typically requires the presence of oxidizing agents such as potassium ferricyanide or silver oxide, and the process is carried out in an organic solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, particularly grapevine roots and stems. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Viniferol D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Viniferol D has a wide range of scientific research applications:

Comparison with Similar Compounds

Viniferol D is unique among stilbenoids due to its specific structure and biological activities. Similar compounds include:

    Resveratrol: A monomeric stilbenoid known for its antioxidant and anti-inflammatory properties.

    Piceatannol: Another monomeric stilbenoid with similar biological activities.

    Trans-ε-viniferin: A dimeric stilbenoid with potential health benefits.

    Ampelopsin A: A dimeric stilbenoid with antioxidant properties

This compound stands out due to its higher molecular weight and the presence of multiple hydroxyl groups, which contribute to its unique pharmacological profile .

Biological Activity

Viniferol D, a phenolic compound derived from the stems of Vitis vinifera, has garnered attention due to its diverse biological activities. This article explores the compound's chemistry, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its molecular formula C42H32O9C_{42}H_{32}O_9 and a molecular weight of 680.70 g/mol. It belongs to a class of compounds known as stilbenoids, which are known for their antioxidant properties and potential health benefits.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antidiabetic Effects

This compound has been shown to inhibit glucose absorption in intestinal cells by reducing substrate uptake through SGLT2 transporters. In vitro studies demonstrated a 35% reduction in glucose uptake, indicating its potential as a therapeutic agent for managing diabetes .

2. Antioxidant Properties

Research indicates that this compound exhibits significant free radical scavenging activity. It has been shown to protect against oxidative stress by inducing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase .

3. Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines like interleukin-1β (IL-1β) in macrophages . This suggests its potential use in treating inflammatory diseases.

4. Antimicrobial Activity

Studies have reported that extracts containing this compound exhibit antimicrobial effects against various pathogens, including Candida species. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of these microorganisms .

Case Study 1: Antidiabetic Activity

A study evaluated the effect of this compound on glucose absorption in cultured intestinal cells. The results showed a significant reduction in glucose uptake compared to controls, highlighting its potential as an adjunct therapy for type 2 diabetes management.

Case Study 2: Antioxidant Mechanism

In another investigation, this compound was found to activate the Nrf2 pathway, leading to increased expression of antioxidant genes in human liver cells. This mechanism underlines its role in cellular protection against oxidative damage.

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
AntidiabeticInhibits glucose uptake via SGLT2
AntioxidantScavenges free radicals; induces HO-1 expression
Anti-inflammatoryReduces IL-1β levels in macrophages
AntimicrobialEffective against Candida spp.

Properties

IUPAC Name

2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEHKEFWCRAFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926773
Record name 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130518-20-6
Record name Ampelopsin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130518206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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